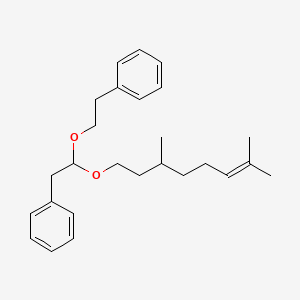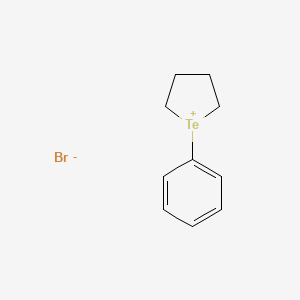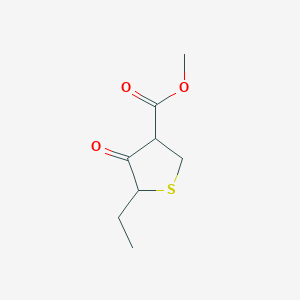
5-Hexadecene, 16,16-diethoxy-, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexadecene, 16,16-diethoxy-, (5Z)- is an organic compound with the molecular formula C20H40O2. It is a derivative of hexadecene, featuring two ethoxy groups attached to the 16th carbon atom. The (5Z)- notation indicates the presence of a cis double bond at the 5th carbon position. This compound is of interest in various fields due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexadecene, 16,16-diethoxy-, (5Z)- typically involves the reaction of hexadecene with ethanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion. The process can be summarized as follows:
Starting Material: Hexadecene
Reagent: Ethanol
Catalyst: Acid (e.g., sulfuric acid)
Conditions: Elevated temperature, prolonged reaction time
Industrial Production Methods
In an industrial setting, the production of 5-Hexadecene, 16,16-diethoxy-, (5Z)- may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexadecene, 16,16-diethoxy-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophilic reagents such as sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hexadecene, 16,16-diethoxy-, (5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Hexadecene, 16,16-diethoxy-, (5Z)- involves its interaction with specific molecular targets and pathways. The ethoxy groups and the cis double bond play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in hydrophobic interactions with target molecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecene: A simpler hydrocarbon with a similar carbon backbone but lacking the ethoxy groups.
Cetene: Another derivative of hexadecene with different functional groups.
Uniqueness
5-Hexadecene, 16,16-diethoxy-, (5Z)- is unique due to the presence of the ethoxy groups and the cis double bond, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other hexadecene derivatives .
Propriétés
Numéro CAS |
71393-92-5 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
(Z)-16,16-diethoxyhexadec-5-ene |
InChI |
InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h9-10,20H,4-8,11-19H2,1-3H3/b10-9- |
Clé InChI |
JAOYXKSQTHADHX-KTKRTIGZSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCCCC(OCC)OCC |
SMILES canonique |
CCCCC=CCCCCCCCCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


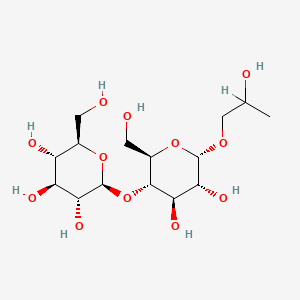



![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
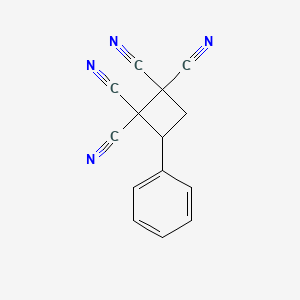
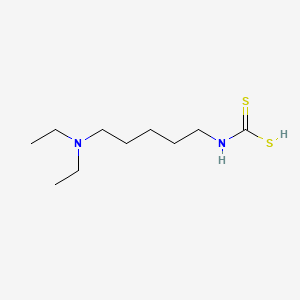

![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
